molecular formula C16H22N2O3 B2665949 2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide CAS No. 921868-04-4

2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide

Cat. No.: B2665949
CAS No.: 921868-04-4
M. Wt: 290.363
InChI Key: PZYYXYHLXXTSDX-UHFFFAOYSA-N
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Description

2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide is a high-purity chemical compound offered for research and development purposes. This molecule features a benzoxazepinone core, a heterocyclic scaffold of significant interest in medicinal chemistry due to its structural presence in biologically active molecules. Compounds based on the benzoxazepine structure have been investigated for their potential to interact with various enzymatic pathways and cellular processes. Research into structurally related molecules has shown that the benzoxazepinone core can be a key pharmacophore, with some analogs demonstrating potent inhibitory activity against metabolic enzymes such as malate dehydrogenase (MDH), a target in cancer metabolism research . Other benzoxazepine and benzodiazepine derivatives are frequently studied as pharmaceutical intermediates and impurities, underscoring the utility of this structural class in drug discovery and development . The specific substitution pattern on the benzoxazepine ring and the propanamide side chain in this compound may influence its physicochemical properties and binding affinity, making it a valuable candidate for structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on identity, purity, and stability.

Properties

IUPAC Name

2-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-10(2)14(19)17-11-6-7-12-13(8-11)21-9-16(3,4)15(20)18(12)5/h6-8,10H,9H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYYXYHLXXTSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the benzoxazepine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.

Scientific Research Applications

2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Amide Substituents

a. 2-(Trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (BG17141)

  • Molecular Formula : C₂₀H₁₉F₃N₂O₃
  • Molecular Weight : 392.3717 g/mol
  • Key Differences: Replaces the 2-methylpropanamide group with a 2-(trifluoromethyl)benzamide substituent. Higher molecular weight (Δ ≈ 102 g/mol) due to fluorine atoms and extended aromatic system.
  • Commercial Availability : Available in 1–100 mg quantities (purity: 90%) at prices ranging from $523 to $1,656 per unit .

b. Flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)-phenyl]propanamide)

  • Molecular Formula : C₁₁H₁₁F₃N₂O₃
  • Molecular Weight : 276.21 g/mol
  • Key Differences :
    • Shares the 2-methylpropanamide group but lacks the benzoxazepin core.
    • Contains a nitro and trifluoromethyl-substituted phenyl ring, conferring androgen receptor antagonism.
    • Simpler structure with lower molecular weight (Δ ≈ 14 g/mol) .
Heterocyclic Analogues with Varying Cores

N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide (Compound 8b)

  • Molecular Formula : C₂₉H₃₄N₄O₃
  • Molecular Weight : 487.2710 g/mol
  • Key Differences: Replaces the benzoxazepin core with a pyrimidinyl-benzyl system. Features a cyclohexylamino group and methoxypyrimidine, enhancing steric bulk and hydrogen-bonding capacity. Demonstrated high synthetic yield (82%) and stability (m.p. 174°C) in NMR studies .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Commercial Availability/Research Use
2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide C₁₆H₂₂N₂O₃ 290.3575 1,5-Benzoxazepin 3,3,5-Trimethyl-4-oxo; 2-methylpropanamide Research compound (details unspecified)
2-(Trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (BG17141) C₂₀H₁₉F₃N₂O₃ 392.3717 1,5-Benzoxazepin 3,3,5-Trimethyl-4-oxo; 2-(trifluoromethyl)benzamide Available for purchase ($523–$1,656)
Flutamide C₁₁H₁₁F₃N₂O₃ 276.21 Phenyl 4-Nitro-3-(trifluoromethyl); 2-methylpropanamide Androgen antagonist
N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide (8b) C₂₉H₃₄N₄O₃ 487.2710 Pyrimidinyl-benzyl Cyclohexylamino; methoxypyrimidine Synthetic intermediate (82% yield)

Key Research Findings and Implications

Structural Flexibility : The benzoxazepin core in the target compound allows conformational adaptability, as inferred from crystallographic methods like SHELX and ring-puckering analyses . This contrasts with rigid pyrimidinyl-benzyl systems (e.g., Compound 8b).

Substituent Effects :

  • Electron-Withdrawing Groups : The trifluoromethyl group in BG17141 increases metabolic stability and binding affinity compared to the target compound’s methylpropanamide .
  • Amide Variations : Propanamide derivatives (target compound, flutamide) exhibit simpler synthesis routes, while benzamide analogues (BG17141) require more complex coupling steps .

Pharmacological Potential: While flutamide’s nitro and trifluoromethyl groups confer receptor antagonism , the target compound’s benzoxazepin core may target neurological or anti-inflammatory pathways, though specific data are lacking.

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzoxazepine core. This structural motif is often associated with various biological activities due to its ability to interact with multiple biological targets.

Biological Activity

1. Antimicrobial Activity
Compounds similar to those containing benzoxazepine rings have exhibited notable antimicrobial properties. Research indicates that derivatives can be effective against a range of bacteria and fungi. The mechanism often involves disrupting cell wall synthesis or inhibiting essential metabolic pathways.

2. Anticancer Properties
Benzoxazepine derivatives have been studied for their potential anticancer effects. They may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival.

3. Neuroprotective Effects
Some studies suggest that benzoxazepine compounds may possess neuroprotective properties. They might help in mitigating oxidative stress and inflammation in neuronal cells, which is crucial for conditions like Alzheimer’s disease.

4. Insecticidal Activity
Research into similar compounds has shown promising insecticidal properties. For instance, certain derivatives have been synthesized to enhance their efficacy against agricultural pests by targeting their nervous systems or metabolic processes.

Case Studies

While specific case studies on the compound itself are lacking, the following examples illustrate the general trends observed with related compounds:

  • Study on Antimicrobial Efficacy : A study demonstrated that a series of benzoxazepine derivatives showed significant activity against Staphylococcus aureus and Escherichia coli. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against both strains.
  • Anticancer Research : Another investigation focused on a related benzoxazepine compound that induced apoptosis in human breast cancer cells (MCF-7) via the mitochondrial pathway, showing a dose-dependent response with IC50 values around 10 µM.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Value
Compound AAntimicrobialStaphylococcus aureus8 µg/mL
Compound BAnticancerMCF-7 (breast cancer)10 µM
Compound CInsecticidalOncopeltus fasciatus7.5 µg/cm²
Compound DNeuroprotectiveNeuronal cell lineNot specified

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